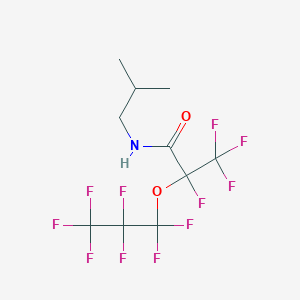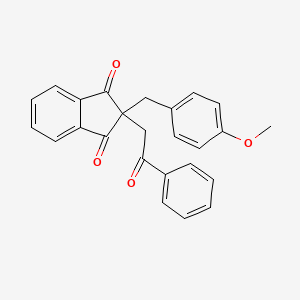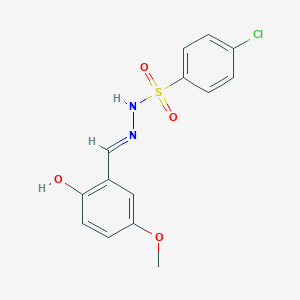![molecular formula C18H26N2O4 B5977733 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5977733.png)
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2011 and has since been studied extensively for its potential use in cancer therapy.
Mechanism of Action
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide works by blocking the activity of RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA). This leads to a reduction in the production of ribosomes, which are essential for protein synthesis and cell growth. Cancer cells, which rely on rapid cell growth and division, are particularly vulnerable to this mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on RNA polymerase I transcription, this compound has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. These effects contribute to its anti-cancer properties and make it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide in lab experiments is its specificity for RNA polymerase I transcription. This allows researchers to target specific cancer cells without affecting healthy cells. However, this compound also has limitations, including its potential toxicity and the need for careful dosing to avoid side effects.
Future Directions
There are several potential future directions for research on N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another potential direction is the study of this compound in combination with immunotherapies, which could enhance its anti-cancer effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in a variety of cancer types.
Synthesis Methods
The synthesis of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide involves several steps, including the reaction of furfural with ammonia and formaldehyde to form furfurylamine, which is then reacted with cyclohexylmethylamine and pyrrolidine to produce the final product. The synthesis process is complex and requires careful attention to detail to ensure the purity and potency of the final product.
Scientific Research Applications
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide has been the subject of numerous scientific studies, particularly in the field of cancer research. Its ability to inhibit RNA polymerase I transcription has been shown to be effective in targeting cancer cells that rely heavily on this process for their survival. This compound has been studied in various types of cancer, including breast cancer, ovarian cancer, and multiple myeloma.
properties
IUPAC Name |
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-23-12-15-7-8-16(24-15)18(22)19-14-9-17(21)20(11-14)10-13-5-3-2-4-6-13/h7-8,13-14H,2-6,9-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEHBIPXTQHVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)NC2CC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone](/img/structure/B5977660.png)

![[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5977673.png)
![5-methyl-7-(4-methylphenyl)-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5977681.png)
![N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5977686.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977692.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B5977699.png)
![3-{[(4-chlorophenyl)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B5977702.png)

![1-(diphenylmethyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B5977710.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(2-fluorobenzyl)-3-piperidinamine](/img/structure/B5977720.png)
![3-anilino-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5977722.png)
![N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5977727.png)
